



# Application Note: In Vivo Formulation of FIDAS-5 for Oral Gavage

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | FIDAS-5  |           |
| Cat. No.:            | B2515396 | Get Quote |

#### Introduction

FIDAS-5 is a potent and orally active inhibitor of Methionine S-adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle.[1][2][3] By competitively binding to MAT2A, FIDAS-5 disrupts the synthesis of S-adenosylmethionine (SAM), the universal methyl donor, leading to decreased levels of both SAM and S-adenosylhomocysteine (SAH).[1][2] This disruption of one-carbon metabolism has demonstrated significant anti-proliferative and anti-cancer effects in various preclinical models, making FIDAS-5 a compound of high interest for oncological research.[1][4] This application note provides detailed protocols for the in vivo formulation of FIDAS-5 for oral gavage administration in rodents, addressing its poor water solubility.

#### Mechanism of Action

**FIDAS-5** targets MAT2A, an enzyme often overexpressed in cancerous cells, leading to a metabolic vulnerability. Inhibition of MAT2A by **FIDAS-5** depletes intracellular SAM levels, which in turn inhibits essential methylation reactions required for cell proliferation and survival. [5][6] Downstream effects include the suppression of protein synthesis through the mTOR-4EBP1 pathway and the induction of apoptosis.[5]

## **Data Presentation**

The following tables summarize the key quantitative data for two established **FIDAS-5** oral gavage formulations.



Table 1: FIDAS-5 Formulation Composition

| Formulation            | Component | Percentage by Volume |
|------------------------|-----------|----------------------|
| Formulation 1          | DMSO      | 10%                  |
| PEG300                 | 40%       |                      |
| Tween-80               | 5%        | _                    |
| Saline (0.9% NaCl)     | 45%       | _                    |
| Formulation 2          | DMSO      | 10%                  |
| 20% SBE-β-CD in Saline | 90%       |                      |

Table 2: FIDAS-5 Formulation Properties and Dosing Parameters

| Parameter            | Value                                 | Reference |
|----------------------|---------------------------------------|-----------|
| Solubility           | ≥ 2.08 mg/mL (7.95 mM)                | [1][4]    |
| Appearance           | Clear Solution                        | [1][4]    |
| In Vivo Dose (Mice)  | 20 mg/kg                              | [1][4]    |
| Administration Route | Oral Gavage                           | [1][4]    |
| Dosing Frequency     | Daily                                 | [1][4]    |
| Treatment Duration   | 2 weeks                               | [1][4]    |
| Stability            | Unstable in solution, prepare freshly | [1]       |

## **Experimental Protocols**

#### Materials

- FIDAS-5 (powder)
- Dimethyl sulfoxide (DMSO), cell culture grade



- Polyethylene glycol 300 (PEG300)
- Tween-80 (Polysorbate 80)
- Saline (0.9% NaCl), sterile
- Sulfobutylether-β-cyclodextrin (SBE-β-CD)
- Sterile conical tubes (15 mL and 50 mL)
- Sterile syringes and needles
- Vortex mixer
- Sonicator (optional)
- Analytical balance
- Appropriate personal protective equipment (PPE)

Protocol 1: Co-solvent Formulation (10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

This protocol is suitable for achieving a clear solution of **FIDAS-5**.

- Prepare a Stock Solution of FIDAS-5 in DMSO:
  - Weigh the required amount of FIDAS-5.
  - Dissolve FIDAS-5 in DMSO to create a stock solution of 20.8 mg/mL. Ensure complete dissolution. Gentle warming or sonication may be used if necessary.
- Prepare the Final Formulation (Example for 1 mL):
  - In a sterile conical tube, add 400 μL of PEG300.
  - $\circ$  Add 100  $\mu$ L of the 20.8 mg/mL **FIDAS-5** DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
  - Add 50 μL of Tween-80 to the mixture and vortex until a homogenous solution is formed.



- Add 450 μL of saline to the mixture to bring the final volume to 1 mL. Vortex thoroughly.
- Visually inspect the solution for clarity. If precipitation occurs, gentle warming or sonication can be used to aid dissolution.

#### Administration:

- The final concentration of this formulation will be 2.08 mg/mL.
- $\circ$  Administer to animals via oral gavage at the desired dosage (e.g., for a 20 g mouse at 20 mg/kg, administer 192  $\mu$ L).
- Note: This formulation should be prepared fresh daily due to the instability of FIDAS-5 in solution.[1]

Protocol 2: Cyclodextrin-based Formulation (10% DMSO, 90% (20% SBE-β-CD in Saline))

This protocol utilizes a cyclodextrin to enhance the solubility of **FIDAS-5**.

- Prepare a 20% SBE-β-CD Solution:
  - Dissolve 2 g of SBE-β-CD in 10 mL of saline to obtain a clear 20% (w/v) solution. This solution can be stored at 4°C for up to one week.
- Prepare a Stock Solution of FIDAS-5 in DMSO:
  - As in Protocol 1, prepare a 20.8 mg/mL stock solution of FIDAS-5 in DMSO.
- Prepare the Final Formulation (Example for 1 mL):
  - In a sterile conical tube, add 900 μL of the 20% SBE-β-CD solution.
  - Add 100 μL of the 20.8 mg/mL FIDAS-5 DMSO stock solution to the SBE-β-CD solution.
  - Mix thoroughly by vortexing until a clear, homogenous solution is achieved.
- Administration:
  - The final concentration of this formulation will be 2.08 mg/mL.



- Administer to animals via oral gavage at the desired dosage.
- Note: As with the co-solvent formulation, it is recommended to prepare this solution fresh daily.[1]

## **Visualizations**



Click to download full resolution via product page

Caption: Workflow for the preparation of two oral gavage formulations of FIDAS-5.





Click to download full resolution via product page

Caption: Signaling pathway illustrating the inhibitory action of **FIDAS-5** on MAT2A.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. abmole.com [abmole.com]
- 3. FIDAS-5 Immunomart [immunomart.com]
- 4. FIDAS-5 | methionine S-adenosyltransferase 2A (MAT2A) inhibitor | CAS# 1391934-98-7 | InvivoChem [invivochem.com]
- 5. S-adenosylmethionine biosynthesis is a targetable metabolic vulnerability in multiple myeloma PMC [pmc.ncbi.nlm.nih.gov]
- 6. haematologica.org [haematologica.org]
- To cite this document: BenchChem. [Application Note: In Vivo Formulation of FIDAS-5 for Oral Gavage]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2515396#in-vivo-formulation-of-fidas-5-for-oral-gavage]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com